2-Propanoylpent-4-enoic acid
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Overview
Description
3-Keto-4’-en-valproic acid is a derivative of valproic acid, a well-known antiepileptic drug. Valproic acid and its derivatives have been extensively studied for their therapeutic effects, particularly in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis . 3-Keto-4’-en-valproic acid is one of the metabolites formed during the biotransformation of valproic acid in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-4’-en-valproic acid typically involves the oxidation of valproic acid or its derivatives. One common method is the oxidation of 4-en-valproic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Keto-4’-en-valproic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Keto-4’-en-valproic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert it back to less oxidized forms of valproic acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of valproic acid, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
3-Keto-4’-en-valproic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Keto-4’-en-valproic acid involves its interaction with various molecular targets and pathways. It is known to inhibit histone deacetylases, which leads to changes in gene expression and chromatin structure . This inhibition can affect various cellular processes, including cell cycle regulation, apoptosis, and differentiation. Additionally, it may influence neurotransmitter systems, such as gamma-aminobutyric acid (GABA) and glutamate, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-en-valproic acid: Another metabolite of valproic acid with similar chemical properties.
2-en-valproic acid: A related compound with a different position of the double bond.
3-OH-valproic acid: A hydroxylated derivative of valproic acid.
Uniqueness
3-Keto-4’-en-valproic acid is unique due to its specific oxidation state and the presence of both a keto group and a double bond. This combination of functional groups gives it distinct chemical reactivity and biological activity compared to other valproic acid derivatives .
Properties
CAS No. |
91284-16-1 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-propanoylpent-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-3-5-6(8(10)11)7(9)4-2/h3,6H,1,4-5H2,2H3,(H,10,11) |
InChI Key |
YLMYKHAEFZCRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC=C)C(=O)O |
Origin of Product |
United States |
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